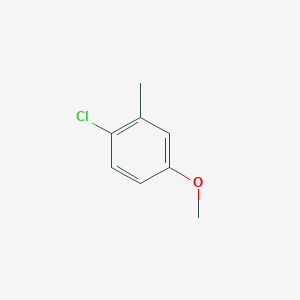
4-Chloro-3-methylanisole
Cat. No. B083772
Key on ui cas rn:
13334-71-9
M. Wt: 156.61 g/mol
InChI Key: SDGMUBWPXBSKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04962203
Procedure details


A solution of 3-methyl-4-chlorophenol (100 g), methyl iodide (200 g) and K2CO3 (150 g) in acetone (500 ml) were refluxed 6 hours, filtered and evaporated to yield the title compound which was used as is in the next step.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].CI.[C:12]([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:12][O:9][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([Cl:8])=[CH:6][CH:5]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=CC1Cl)O
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=CC1)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

